2-(3,4-dimethoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-7-3-12(9-17(16)25-2)10-19(23)20-14-5-6-15-13(11-14)4-8-18(22)21-15/h3,5-7,9,11H,4,8,10H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAMDVWITHYEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a member of the class of substituted acetamides that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H25NO5
- Molecular Weight : 359.42 g/mol
- Melting Point : 124 °C
- Boiling Point : 559.3 °C (predicted)
These properties suggest that the compound is stable under standard laboratory conditions and has a relatively high boiling point, indicating potential utility in various chemical applications.
Pharmacological Properties
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Activity : Research has indicated that certain derivatives possess antimicrobial properties against various pathogens.
The mechanisms through which these compounds exert their biological effects may include:
- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in inflammatory and oxidative stress pathways.
- Receptor Modulation : Interaction with various receptors can lead to downstream effects that modulate biological responses.
Case Studies
-
Study on Antioxidant Properties :
A recent study demonstrated that similar acetamide derivatives exhibited strong free radical scavenging activity in vitro. The results indicated a dose-dependent response with significant reductions in reactive oxygen species (ROS) levels in treated cells compared to controls.These findings suggest that the compound may be effective in reducing oxidative damage in biological systems.Concentration (μM) ROS Level Reduction (%) 10 30 50 55 100 75 -
Anti-inflammatory Study :
Another study focused on the anti-inflammatory effects of related compounds showed that they effectively reduced the levels of pro-inflammatory cytokines in animal models of inflammation. The treatment group exhibited a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.This suggests potential therapeutic applications for inflammatory diseases.Treatment Group TNF-α Level (pg/mL) IL-6 Level (pg/mL) Control 120 80 Treated 45 30
Q & A
Basic: What are the key steps in synthesizing 2-(3,4-dimethoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Coupling of 3,4-dimethoxyphenylacetic acid with a 6-amino-tetrahydroquinolin-2-one derivative using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane (DCM) or THF, with triethylamine as a base .
- Step 2 : Purification via column chromatography (silica gel) or recrystallization from solvents like ethyl acetate/hexane .
- Step 3 : Characterization using NMR (¹H, ¹³C), mass spectrometry (ESI/APCI), and HPLC to confirm purity (>95%) and structural integrity .
Advanced: How can researchers optimize multi-step synthesis to address low yields or impurities?
- Reaction Monitoring : Use thin-layer chromatography (TLC) at each step to track intermediates and adjust reaction times/temperatures .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance coupling efficiency, while DCM minimizes side reactions .
- Catalyst Screening : Test alternatives to EDC·HCl (e.g., HOBt/DCC) to improve amide bond formation .
- Data-Driven Adjustments : If yields drop below 50%, revisit stoichiometry (e.g., excess acyl chloride) or introduce inert atmospheres to prevent oxidation .
Basic: What analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- Purity Assessment : HPLC with UV detection (λ = 250–260 nm) and C18 columns, targeting ≥98% purity .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Conformational Analysis : Asymmetric unit variations (e.g., dihedral angles between aromatic rings) may cause peak splitting. Use X-ray crystallography to validate spatial arrangements .
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ NMR spectra; hydrogen bonding in DMSO can shift amide proton signals .
- Dynamic Effects : Variable-temperature NMR to detect rotameric equilibria in flexible moieties (e.g., tetrahydroquinolinone ring) .
Basic: What in vitro assays are suitable for initial biological activity screening?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Enzyme Inhibition : Target kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
Advanced: How can structure-activity relationships (SAR) guide functional group modifications?
- Methoxy Groups : Replace 3,4-dimethoxy with halogenated or bulkier substituents (e.g., -OCF₃) to enhance lipophilicity and blood-brain barrier penetration .
- Acetamide Linker : Substitute with sulfonamide or urea to modulate hydrogen-bonding interactions with target proteins .
- Tetrahydroquinolinone Core : Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to stabilize the lactam ring and improve metabolic stability .
Basic: How to determine solubility and stability for in vivo studies?
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4), DMSO, or PEG-400. If insoluble (<1 mg/mL), consider nanoformulation or prodrug strategies .
- Stability Testing : Incubate in plasma (37°C, 24 hr) and analyze via LC-MS to assess degradation (e.g., hydrolysis of the acetamide bond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
